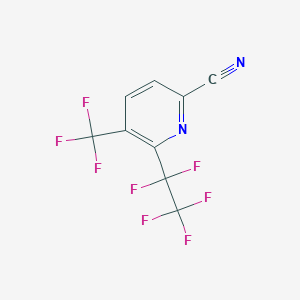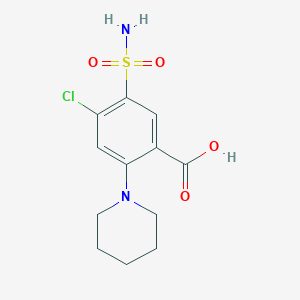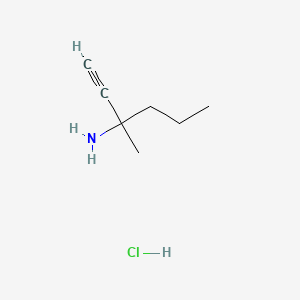
2-amino-N,N-dicyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N,N-dicyclohexylacétamide est un composé chimique de formule moléculaire C14H26N2O. Il se caractérise par la présence d'un groupe amino lié à un squelette d'acétamide, avec deux groupes cyclohexyle liés à l'atome d'azote.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-amino-N,N-dicyclohexylacétamide implique généralement la réaction de la dicyclohexylamine avec un agent acylant approprié. Une méthode courante est la réaction de la dicyclohexylamine avec le chlorure de chloroacétyle en présence d'une base telle que la triéthylamine. La réaction se déroule dans des conditions douces, généralement à température ambiante, pour produire le produit souhaité.
Méthodes de production industrielle
La production industrielle de 2-amino-N,N-dicyclohexylacétamide peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer l'efficacité et le rendement du processus de production. De plus, des étapes de purification telles que la recristallisation ou la chromatographie peuvent être utilisées pour obtenir un produit de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
2-amino-N,N-dicyclohexylacétamide peut subir diverses réactions chimiques, notamment :
Oxydation : le groupe amino peut être oxydé pour former les dérivés nitroso ou nitro correspondants.
Réduction : la réduction du composé peut conduire à la formation d'amines secondaires.
Substitution : le groupe acétamide peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont souvent utilisés.
Substitution : des nucléophiles tels que les alcoolates ou les amines peuvent être utilisés dans des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés nitroso ou nitro, tandis que la réduction peut produire des amines secondaires.
Applications de la recherche scientifique
2-amino-N,N-dicyclohexylacétamide a plusieurs applications dans la recherche scientifique :
Chimie : il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : le composé peut être utilisé dans des études impliquant l'inhibition enzymatique ou les interactions protéiques.
Industrie : il peut être utilisé dans la production de produits chimiques de spécialité ou comme intermédiaire dans la fabrication chimique.
Mécanisme d'action
Le mécanisme d'action de 2-amino-N,N-dicyclohexylacétamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe amino peut former des liaisons hydrogène avec des molécules biologiques, tandis que les groupes cyclohexyle fournissent des interactions hydrophobes. Ces interactions peuvent affecter l'activité des enzymes ou des récepteurs, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
2-amino-N,N-dicyclohexylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.
Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-amino-N,N-dicyclohexylacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclohexyl groups provide hydrophobic interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
2-amino-N,N-diméthylacétamide : structure similaire, mais avec des groupes diméthyle au lieu de groupes cyclohexyle.
2-amino-N,N-diéthylacétamide : contient des groupes diéthyle au lieu de groupes cyclohexyle.
2-amino-N,N-diphénylacétamide : présente des groupes diphényle au lieu de groupes cyclohexyle.
Unicité
2-amino-N,N-dicyclohexylacétamide est unique en raison de la présence de groupes cyclohexyle volumineux, qui peuvent influencer sa réactivité chimique et ses interactions avec les molécules biologiques. Cela le distingue des autres composés similaires et potentiellement utile dans des applications spécifiques où les effets stériques sont importants.
Propriétés
Formule moléculaire |
C14H26N2O |
|---|---|
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
2-amino-N,N-dicyclohexylacetamide |
InChI |
InChI=1S/C14H26N2O/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h12-13H,1-11,15H2 |
Clé InChI |
BZWIYVSBKXFKRV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N(C2CCCCC2)C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-1-(2-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120495.png)
![5-hydroxy-2-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B12120501.png)
![1-[(4-chlorophenyl)methoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B12120504.png)


![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(trifluoromethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B12120524.png)








